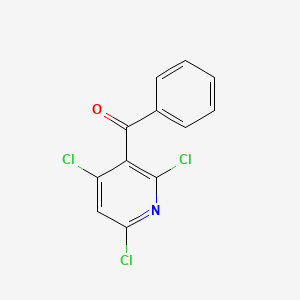
Phenyl(2,4,6-trichloropyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2,4,6-trichloropyridin-3-yl)methanone (PCPM) is a chemical compound that has recently gained attention due to its potential applications in scientific research. PCPM is a synthetic compound that has been used in a variety of laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Phenyl(2,4,6-trichloropyridin-3-yl)methanone has been utilized in the synthesis of various compounds with significant biological activities. For instance, it's been involved in the synthesis of dihydronaphthalene isomers with potent antiestrogenic activity, demonstrated through both oral and subcutaneous administration in rats and mice. These compounds have shown a very high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).
Neuroprotective and Analgesic Properties
Phenyl(2,4,6-trichloropyridin-3-yl)methanone derivatives, such as F 13640, have been reported to exhibit neuroprotective and analgesic properties. They have been studied for their potential in alleviating allodynia in rats with spinal cord injury and demonstrating a curative-like action on pathological pain through high-efficacy 5-HT(1A) receptor activation (Colpaert et al., 2004). Moreover, these compounds have been shown to provide neuroprotection in a mouse model of cerebral palsy by preventing the fall in ATP levels caused by hypoxia in astrocytes (Largeron et al., 2001).
Anti-Inflammatory and Gastroprotective Effects
The compound has also been used to synthesize chalcones, which exhibit anti-inflammatory and gastroprotective activities. These synthesized chalcones have shown significant efficacy in inhibiting carrageenan-induced rat paw edema and acetylsalicylic acid-induced ulceration in Wistar rats, highlighting their potential therapeutic applications (Okunrobo et al., 2006).
Potential in Metabolic Disorder Treatment
Furthermore, Phenyl(2,4,6-trichloropyridin-3-yl)methanone derivatives have shown promise in treating metabolic disorders. S 4048, a derivative of chlorogenic acid and specifically inhibiting the glucose-6-phosphate translocating component T1 of the glucose-6-phosphatase system, has exhibited effects on carbohydrate and lipid parameters in rats, potentially useful for studying aspects of type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling et al., 1999).
Propiedades
IUPAC Name |
phenyl-(2,4,6-trichloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-6-9(14)16-12(15)10(8)11(17)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLIELIYHJIUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(2,4,6-trichloropyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

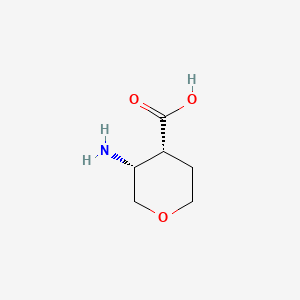
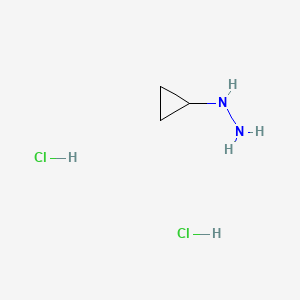
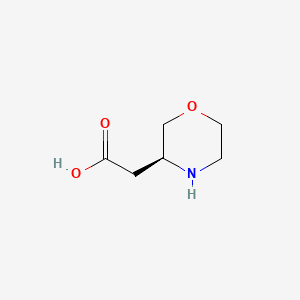
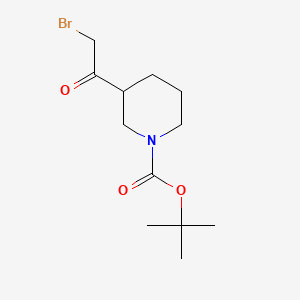
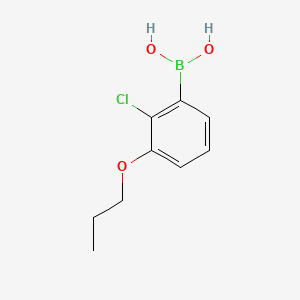
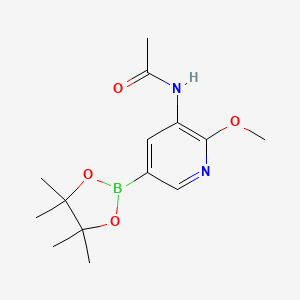
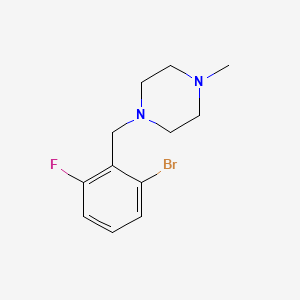

![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)
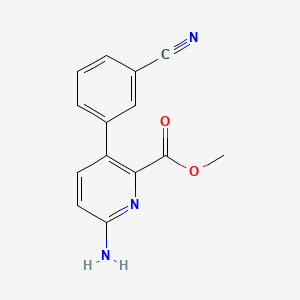
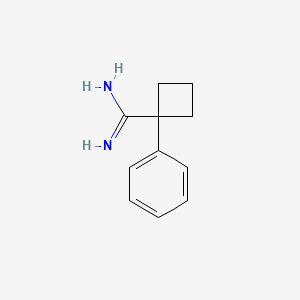
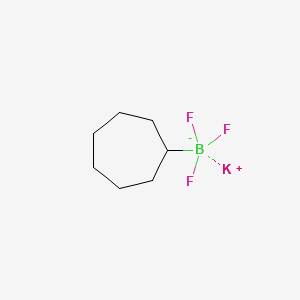
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)
